5-Amino-3-(trifluoromethyl)-[2,4'-bipyridine]-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(trifluoromethyl)-[2,4’-bipyridine]-6-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a trifluoromethyl group, and a bipyridine core
Vorbereitungsmethoden
One common synthetic route involves the use of cross-coupling reactions, such as Suzuki or Stille coupling, to form the bipyridine coreIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
5-Amino-3-(trifluoromethyl)-[2,4’-bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing functional groups. For example, the amino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). .
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(trifluoromethyl)-[2,4’-bipyridine]-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity
Wirkmechanismus
The mechanism of action of 5-Amino-3-(trifluoromethyl)-[2,4’-bipyridine]-6-carboxylic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and stability. These interactions can affect molecular pathways, such as enzyme inhibition or activation, and influence biological processes. The bipyridine core can also coordinate with metal ions, affecting catalytic activities and redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine. Compared to these, 5-Amino-3-(trifluoromethyl)-[2,4’-bipyridine]-6-carboxylic acid is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and reactivity. The amino group also provides additional sites for chemical modification, making it more versatile in various applications .
Eigenschaften
Molekularformel |
C12H8F3N3O2 |
---|---|
Molekulargewicht |
283.21 g/mol |
IUPAC-Name |
3-amino-6-pyridin-4-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)7-5-8(16)10(11(19)20)18-9(7)6-1-3-17-4-2-6/h1-5H,16H2,(H,19,20) |
InChI-Schlüssel |
HPDQRASPVWOBIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NC(=C(C=C2C(F)(F)F)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.